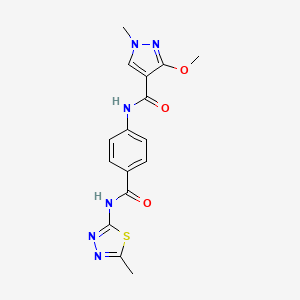

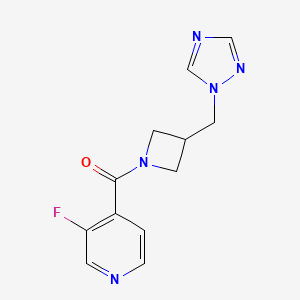

![molecular formula C19H20N2O6 B2581991 Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate CAS No. 1164517-00-3](/img/structure/B2581991.png)

Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

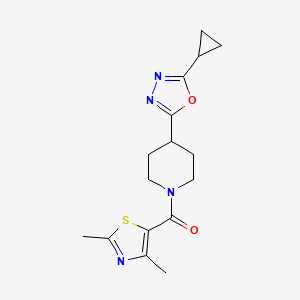

“Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate” is a chemical compound with the IUPAC name “methyl 5-[1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate” and a molecular weight of 372.377 .

Synthesis Analysis

The synthesis of this compound has been a subject of research in green chemistry. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .Molecular Structure Analysis

The molecular formula of this compound is C19H20N2O6 .Chemical Reactions Analysis

The compound has been used as a green solvent in chemical reactions. Its application was demonstrated for the first time for O - and N -arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts, have been determined to facilitate its uptake as a green solvent .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Metabolite Production

Research on the enantioselective synthesis of various metabolites of vasopressin V2 receptor antagonists demonstrates the compound's role in producing chiral intermediates. Techniques like lipase-catalyzed transesterification have been employed to achieve enantioselectivity, leading to the production of several metabolites with retained absolute configurations. This approach highlights the compound's utility in the selective synthesis of bioactive molecules (Matsubara et al., 2000).

Reactivity and Chemical Transformations

Studies have explored the reactivity of this compound and its derivatives with different reagents, revealing significant effects of substituents on chemical behavior. For example, the impact of an extra methyl group on the reactivity of spiropyrans and the synthesis of novel chromenes has been investigated, demonstrating the compound's versatility in organic synthesis (Zwanenburg & Maas, 2010).

Application in Membrane Fabrication

The use of derivatives of this compound as solvents in the preparation of microporous poly(vinylidene fluoride) hollow fiber membranes showcases its application in material science. The study indicates the compound's potential in inducing porous structures and enhancing water permeability in membrane materials, emphasizing its role in green chemistry and sustainable material development (Hassankiadeh et al., 2015).

Novel Heterocyclic System Synthesis

Research on the diastereoselective synthesis of heterocyclic systems involving this compound has led to the development of new pathways to novel heterocyclic systems. These studies not only expand the understanding of heterocyclic chemistry but also open up possibilities for creating compounds with potential therapeutic applications (Uršič et al., 2009).

Antitumor Activity Screening

The compound and its derivatives have been screened for antitumor activities, indicating the significance of structural modifications in enhancing biological activity. Such screenings are crucial for identifying lead compounds in the development of cancer therapeutics (Farag et al., 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-5-26-19(24)16(22)13(11-21(2)3)17-14(18(23)25-4)15(20-27-17)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQPTJUZKCAVCT-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)

![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)